Physicochemical properties of (4-(Pyren-1-yl)phenyl)boronic acid
Physicochemical properties of (4-(Pyren-1-yl)phenyl)boronic acid
An In-depth Technical Guide to the Physicochemical Properties of (4-(Pyren-1-yl)phenyl)boronic acid
Introduction
(4-(Pyren-1-yl)phenyl)boronic acid is an aromatic boronic acid distinguished by the incorporation of a pyrene moiety. This unique structure imparts valuable photophysical properties, particularly strong fluorescence, which, combined with the versatile reactivity of the boronic acid group, makes it a compound of significant interest in various scientific fields. Arylboronic acids are a class of compounds known for their stability, low toxicity, and utility in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds.[1]
The pyrene group acts as a fluorophore, a chemical group that can emit light after being excited.[1] This property is central to the application of (4-(Pyren-1-yl)phenyl)boronic acid as a fluorescent probe.[1][2] Furthermore, the boronic acid functional group is a mild Lewis acid capable of forming reversible covalent bonds with diols (compounds with two hydroxyl groups), a characteristic that is fundamental to its use in molecular sensing and for binding to sugar structures (glycans) that are often overexpressed on the surface of cancer cells.[1]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of (4-(Pyren-1-yl)phenyl)boronic acid, intended for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
The integration of a large, polycyclic aromatic pyrene unit into the phenylboronic acid structure defines its physical and chemical characteristics.
General and Spectroscopic Data
The following tables summarize the key identifying and spectroscopic data for (4-(Pyren-1-yl)phenyl)boronic acid.
Table 1: General Properties of (4-(Pyren-1-yl)phenyl)boronic acid
| Property | Value | Reference |
|---|---|---|
| CAS Number | 872050-52-7 | [1] |
| Molecular Formula | C₂₂H₁₅BO₂ | |
| Molecular Weight | 322.2 g/mol | [1] |
| Appearance | White to yellow powder | [3][4] |
| InChI Key | ISMRPUXCQLIMJL-UHFFFAOYSA-N |[1] |
Table 2: Spectroscopic Data for (4-(Pyren-1-yl)phenyl)boronic acid
| Technique | Data | Reference |
|---|---|---|
| ¹H NMR | Aromatic protons typically exhibit chemical shifts in the range of δ 8.07–7.99 ppm. | [1] |
| IR Spectroscopy | Characteristic peaks for B-O and O-H stretching vibrations are present. | [1] |
| Mass Spectrometry (HRMS) | Used to confirm the exact molecular weight and elemental composition. |[1] |
Photophysical and Acid-Base Properties
The compound's fluorescence and its reactivity as a Lewis acid are its most significant features.
Table 3: Photophysical Properties of (4-(Pyren-1-yl)phenyl)boronic acid
| Property | Description | Reference |
|---|---|---|
| UV-Vis Absorption | The electronic absorption spectrum is dominated by the π-π* transitions of the pyrene core. | [1] |
| Fluorescence | The pyrene moiety provides a strong fluorescent signal that can be modulated upon binding to analytes such as diols.[1] Pyrene-based structures can exhibit strong emission when excited, for example, at 365 nm.[5][6] |
Table 4: Acid-Base Properties of (4-(Pyren-1-yl)phenyl)boronic acid
| Property | Value | Description | Reference |
|---|
| pKa | ~8.5 | The extended π-conjugation of the pyrene ring increases the acidity of the boronic acid group compared to unsubstituted phenylboronic acid (pKa 8.83).[3] This enhances its Lewis acid character, making it more reactive toward nucleophiles like diols at physiological pH. |[1] |
Solubility and Stability
Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
The primary method for synthesizing (4-(Pyren-1-yl)phenyl)boronic acid and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[1] A common strategy involves a two-step process starting with the Miyaura borylation of 1-bromopyrene.[1]
Step 1: Miyaura Borylation of 1-Bromopyrene
-
Reactants: 1-bromopyrene is reacted with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).
-
Catalyst System: A palladium catalyst, for example, [Pd(dppf)Cl₂], and a base like potassium acetate (KOAc) are used.
-
Solvent: Anhydrous solvents such as dioxane or DMF are typically used.
-
Procedure: The reactants are mixed in the solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated (e.g., to 80-100 °C) for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).
-
Workup and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product, 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene, is purified using column chromatography.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reactants: The purified pyrene boronic ester from Step 1 is coupled with a suitable aryl halide, such as 4-bromophenylboronic acid or its corresponding ester.
-
Catalyst System: A palladium(0) catalyst, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃ or K₂CO₃ in an aqueous solution) are required.
-
Solvent System: A two-phase solvent system, such as toluene/ethanol/water, is commonly employed.
-
Procedure: The reactants, catalyst, and base are combined in the solvent system under an inert atmosphere. The mixture is heated to reflux for several hours. Reaction progress is monitored by TLC.
-
Workup and Purification: Upon completion, the organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is evaporated, and the final product, (4-(Pyren-1-yl)phenyl)boronic acid, is purified by recrystallization or column chromatography.
Characterization Techniques
A suite of analytical methods is essential to confirm the identity, purity, and structure of the synthesized compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional groups, such as the B-O and O-H stretching vibrations of the boronic acid moiety.[1]
Applications in Research and Development
The dual functionality of the pyrene fluorophore and the diol-binding boronic acid group enables several advanced applications.
Fluorescence-Based Sensing
A primary application is in the development of fluorescent sensors. The boronic acid group can form reversible covalent complexes with molecules containing 1,2- or 1,3-diol groups, such as sugars.[1] This binding event alters the electronic environment of the pyrene fluorophore, leading to a detectable change in its fluorescence emission (e.g., intensity or wavelength shift).[1] This principle is the basis for creating sensors to visualize biological structures and processes.[1]
-
Cancer Cell Imaging: The boronic acid can selectively bind to glycans that are overexpressed on the surface of cancer cells, allowing for targeted fluorescent labeling and imaging.[1]
Organic Electronics and Materials Science
As a building block in organic synthesis, (4-(Pyren-1-yl)phenyl)boronic acid is used to construct larger conjugated molecules for electronic applications.[1]
-
Organic Semiconductors: Through Suzuki-Miyaura coupling reactions, it can be incorporated into complex pyrene-aryl conjugates designed for use in organic electronic devices.[1]
-
Supramolecular Chemistry: The ability of the pyrene units to engage in π-stacking interactions, combined with the reactivity of the boronic acid, can be harnessed to construct ordered, self-assembling functional materials.[1]
References
- 1. (4-(Pyren-1-yl)phenyl)boronic acid | 872050-52-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 5. en.lnu.edu.cn [en.lnu.edu.cn]
- 6. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
